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Compound of Interest

Tert-butyl 6-methyl-1,4-diazepane-
Compound Name:
1-carboxylate

Cat. No.: B569453

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis
and utilization of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This chiral heterocyclic
compound is a key building block in the development of pharmacologically active molecules,
most notably as an intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. The
protocols outlined herein are based on established synthetic methodologies, including the
Fukuyama-Mitsunobu reaction, and are intended to provide a framework for laboratory-scale
synthesis.

Introduction

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a protected diamine that serves as a
valuable scaffold in medicinal chemistry. Its constrained seven-membered ring system and the
presence of a chiral center make it an attractive component for the design of specific and
potent enzyme inhibitors. A significant application of this intermediate is in the synthesis of
Ripasudil (K-115), a Rho-kinase inhibitor approved for the treatment of glaucoma and ocular
hypertension.[1][2]

Chemical Properties:
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Property Value

Molecular Formula C11H22N202

Molecular Weight 214.30 g/mol

IUPAC Name tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
CAS Number 1211595-59-3

Appearance Expected to be a solid

Applications in Drug Development
Intermediate for Rho-Kinase (ROCK) Inhibitors

The primary application of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is as a crucial
intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[3] ROCKs are serine/threonine
kinases that play a significant role in regulating the actin cytoskeleton.[2] Inhibition of ROCK in
the trabecular meshwork of the eye leads to a decrease in actin stress fibers and focal
adhesions, resulting in increased aqueous humor outflow and a reduction in intraocular
pressure (I0OP).[2][4] This makes ROCK inhibitors an effective treatment for glaucoma.[1][4]

Signaling Pathway of ROCK Inhibition in Glaucoma

The Rho/ROCK signaling pathway is central to the regulation of cell shape and motility. In the
context of glaucoma, its over-activation in the trabecular meshwork contributes to increased
outflow resistance. ROCK inhibitors, synthesized using intermediates like tert-butyl 6-methyl-
1,4-diazepane-1-carboxylate, intervene in this pathway.
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Caption: Rho/ROCK signaling pathway and the point of intervention by ROCK inhibitors.

Experimental Protocols

The following protocols describe a proposed synthetic route to tert-butyl 6-methyl-1,4-
diazepane-1-carboxylate. The key step is an intramolecular Fukuyama-Mitsunobu cyclization.
This procedure is adapted from the synthesis of the isomeric (S)-tert-butyl 3-methyl-1,4-
diazepane-1-carboxylate.[3]

Proposed Synthetic Workflow

The overall synthesis can be visualized as a multi-step process starting from a commercially
available chiral amino alcohol.
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1. Starting Material
(R)-2-Aminopropan-1-ol

|

2. Nosyl Protection
2-Nitrobenzenesulfonyl chloride

!

3. Boc Protection
Di-tert-butyl dicarbonate

!

4. N-Alkylation
3-Bromopropanol derivative

!

5. Intramolecular Cyclization
Fukuyama-Mitsunobu Reaction

!

6. Deprotection
Thiophenol, K2COs

7. Final Product
tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

Click to download full resolution via product page

Caption: Proposed synthetic workflow for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate.

Step-by-Step Synthesis Protocol (Proposed)

Materials and Reagents:

¢ (R)-2-Aminopropan-1-ol
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2-Nitrobenzenesulfonyl chloride (NsCl)
Triethylamine (TEA)
Dichloromethane (DCM)
Di-tert-butyl dicarbonate (Bocz0)
4-(Dimethylamino)pyridine (DMAP)
3-Bromo-1-propanol

Sodium hydride (NaH)
Tetrahydrofuran (THF)
Triphenylphosphine (PPhs)
Diisopropyl azodicarboxylate (DIAD)
Thiophenol

Potassium carbonate (K2COs3)

Acetonitrile (ACN)

Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Protocol:

Step 1: Nosyl Protection of (R)-2-Aminopropan-1-ol
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» Dissolve (R)-2-aminopropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane
(DCM) at 0 °C.

» Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.

¢ Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Monitor the reaction by Thin Layer Chromatography (TLC).

e Upon completion, wash the reaction mixture with 1 M HCI, saturated NaHCOs, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography to yield the N-nosylated amino
alcohol.

Step 2: Boc Protection of the Secondary Amine

Dissolve the product from Step 1 (1.0 eq) and DMAP (0.1 eq) in DCM.

Add di-tert-butyl dicarbonate (1.2 eq) and stir at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, concentrate the reaction mixture and purify by flash column
chromatography.

Step 3: N-Alkylation with 3-Bromopropanol Derivative

Note: This step may require protection of the hydroxyl group of 3-bromopropanol, followed by
deprotection. A more direct approach is presented here.

¢ To a solution of the product from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add sodium
hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

e Stir for 30 minutes at 0 °C, then add 3-bromo-1-propanol (1.5 eq).
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Allow the reaction to warm to room temperature and stir for 16-24 hours.

Carefully quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na2SOa, and concentrate.

Purify the resulting N-alkylated product by flash column chromatography.

Step 4: Intramolecular Fukuyama-Mitsunobu Cyclization

Dissolve the N-alkylated product from Step 3 (1.0 eq) and triphenylphosphine (1.5 eq) in
anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 18-24 hours.

Monitor the formation of the 7-membered ring by TLC or LC-MS.

Concentrate the reaction mixture and purify the crude product by flash column
chromatography to obtain the protected diazepane.

Step 5: Nosyl Deprotection

Dissolve the cyclized product from Step 4 (1.0 eq) in acetonitrile.

Add potassium carbonate (2.0 eq) and thiophenol (3.0 eq).

Stir the mixture at room temperature for 6-12 hours.

Monitor the deprotection by TLC.

Upon completion, filter the reaction mixture and concentrate the filtrate.

Dissolve the residue in ethyl acetate and wash with saturated NaHCOs and brine.

Dry the organic layer, concentrate, and purify by flash column chromatography to yield the
final product, tert-butyl 6-methyl-1,4-diazepane-1-carboxylate.
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Data Presentation

Expected Analytical Data:

The following table summarizes the expected analytical data for the final product. Actual results

should be confirmed by spectroscopic analysis.

Analysis Expected Result

Peaks corresponding to the tert-butyl group
1H NMR (singlet, ~1.4 ppm), the methyl group (doublet),

and protons on the diazepane ring.

Resonances for the carbonyl of the Boc group

(~155 ppm), the quaternary carbon of the Boc

13C NMR ; ;
group (~80 ppm), and the aliphatic carbons of
the diazepane ring and methyl group.
Mass Spec (ESI-MS) [M+H]* calculated for C11H22N202: 215.17.
Purity (by HPLC) >95% after purification.
The overall yield for multi-step syntheses of this
Yield nature can vary significantly. A yield of 20-40%
ie

over the entire sequence would be considered

successful.

Disclaimer: The provided experimental protocol is a proposed route based on established
chemical principles and literature precedents for similar molecules. Researchers should
conduct their own risk assessments and optimization studies. Sigma-Aldrich does not collect
analytical data for this specific product, and the buyer assumes responsibility for confirming its
identity and purity.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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